Spantide I
Overview
Description
Spantide I is a substance P analog and a selective NK1 receptor antagonist . It has the molecular formula C75H108N20O13 . It is known to reduce type 1 and enhance the type 2 cytokine IL-10 in the infected cornea, leading to a significant reduction in corneal perforation .
Molecular Structure Analysis
Spantide I has a molecular weight of 1497.786 Da . Its molecular formula is C75H108N20O13 . More detailed structural information can be found in databases like PubChem and ChemSpider .Chemical Reactions Analysis
Spantide I has been found to significantly decrease the number of perforated corneas, bacterial counts, and PMNs . It also significantly reduced mRNA levels for type I cytokines (e.g., IFN-γ) as well as MIP-2, IL-6, TNF-α, and IL-1β (mRNA and protein) .Physical And Chemical Properties Analysis
Spantide I has a molecular weight of 1497.786 Da and a mono-isotopic mass of 1496.840454 Da . It has the molecular formula C75H108N20O13 .Scientific Research Applications
Vasoconstrictor Effects
Spantide I, a substance P antagonist, has been studied for its effects on spinal cord blood flow. In experiments on the spinal cord and rabbit skeletal muscle, Spantide was found to cause a dose-dependent decrease in blood flow, leading to circulatory arrest in several cases. This suggests that motor impairment and "neurotoxic" actions of intrathecally injected substance P antagonists may be related to a marked decrease in spinal cord blood flow. Counteraction of Spantide's effects by thyrotropin-releasing hormone, which increases blood flow, has also been observed (Freedman et al., 1988).
Effects on Inflammatory Skin Disorders
Spantide II, closely related to Spantide I, has been developed and evaluated for the treatment of inflammatory skin disorders. Topical formulations of Spantide II, both lotion and gel, showed significant retention in epidermis and dermis and were effective in reducing allergic contact dermatitis response in mice. This supports the role of the cutaneous neurosensory system in modulating inflammatory responses in the skin (Kikwai et al., 2005).
Application in Ocular Infections
In a study examining the effects of blocking substance P interactions using Spantide I in mice infected with Pseudomonas aeruginosa, it was found that Spantide treatment significantly decreased the number of perforated corneas, bacterial counts, and polymorphonuclear cells. It also reduced mRNA levels for type I cytokines, enhanced IL-10, and improved disease outcomes in the infected corneas, indicating its potential therapeutic application in ocular infections (Hazlett et al., 2007).
Tachykinin Receptor Activities
Spantide I has been studied for its antagonistic activity at various tachykinin receptors. It demonstrated an ability to antagonize responses mediated by NK-1 receptors more effectively than those mediated by NK-2 or NK-3 receptors. Such findings are crucial in assessing the role of NK-1 receptors in the central and peripheral nervous system (Maggi et al., 1991).
Anti-Inflammatory Effects
Topical application of Spantide II, similar to Spantide I, showed significant anti-inflammatory activity in reducing inflammation in a mouse model of allergic contact dermatitis. This indicates the potential of Spantide II as an effective anti-inflammatory agent for topical use (Babu et al., 2004).
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60+,61+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPCBHPQLCZCDV-CHPWDEGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H108N20O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1497.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spantide I |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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